Cas no 2229349-89-5 (2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine)

2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine 化学的及び物理的性質
名前と識別子
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- 2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine
- 2229349-89-5
- [2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine
- EN300-1779459
-
- インチ: 1S/C11H19N3/c1-11(2,3)10-9(6-13-14-10)8-4-7(8)5-12/h6-8H,4-5,12H2,1-3H3,(H,13,14)
- InChIKey: MSUWAWCBYRWTGF-UHFFFAOYSA-N
- SMILES: N1C(C(C)(C)C)=C(C=N1)C1CC1CN
計算された属性
- 精确分子量: 193.157897619g/mol
- 同位素质量: 193.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 209
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 54.7Ų
2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1779459-0.05g |
[2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine |
2229349-89-5 | 0.05g |
$1464.0 | 2023-09-20 | ||
Enamine | EN300-1779459-0.1g |
[2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine |
2229349-89-5 | 0.1g |
$1533.0 | 2023-09-20 | ||
Enamine | EN300-1779459-5g |
[2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine |
2229349-89-5 | 5g |
$5056.0 | 2023-09-20 | ||
Enamine | EN300-1779459-5.0g |
[2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine |
2229349-89-5 | 5g |
$5056.0 | 2023-06-02 | ||
Enamine | EN300-1779459-2.5g |
[2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine |
2229349-89-5 | 2.5g |
$3417.0 | 2023-09-20 | ||
Enamine | EN300-1779459-1.0g |
[2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine |
2229349-89-5 | 1g |
$1742.0 | 2023-06-02 | ||
Enamine | EN300-1779459-1g |
[2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine |
2229349-89-5 | 1g |
$1742.0 | 2023-09-20 | ||
Enamine | EN300-1779459-0.25g |
[2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine |
2229349-89-5 | 0.25g |
$1604.0 | 2023-09-20 | ||
Enamine | EN300-1779459-0.5g |
[2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine |
2229349-89-5 | 0.5g |
$1673.0 | 2023-09-20 | ||
Enamine | EN300-1779459-10.0g |
[2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine |
2229349-89-5 | 10g |
$7497.0 | 2023-06-02 |
2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine 関連文献
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamineに関する追加情報
2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine: A Comprehensive Overview
The compound 2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine, identified by the CAS number 2229349-89-5, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic amines, specifically featuring a pyrazole ring and a cyclopropane moiety. The integration of these structural elements contributes to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the tert-butyl group in the pyrazole ring enhances the molecule's stability and lipophilicity, making it an attractive candidate for bioactive compounds. Additionally, the cyclopropylmethanamine moiety introduces strain and reactivity, which can be exploited in various synthetic transformations.
The synthesis of 2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine involves a multi-step process that typically begins with the preparation of the pyrazole core. Researchers have employed various methods, including the Hantzsch dihydropyridine synthesis and subsequent modifications, to construct this heterocyclic framework. The introduction of the cyclopropylmethanamine group is often achieved through nucleophilic substitution or coupling reactions, depending on the desired regioselectivity and stereochemistry.
In terms of applications, this compound has shown promise in medicinal chemistry as a lead structure for developing novel therapeutics. Its ability to interact with biological targets, such as protein kinases and G-protein coupled receptors (GPCRs), has been demonstrated in preliminary assays. Furthermore, the compound's unique electronic properties make it a valuable tool in organic synthesis, particularly in cascade reactions and enantioselective processes.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic profiles of 2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine. These studies suggest that the molecule has favorable drug-like properties, including moderate solubility and permeability. However, further optimization may be required to enhance its bioavailability and reduce potential off-target effects.
The structural versatility of this compound also lends itself to materials science applications. For instance, its ability to form supramolecular assemblies through non-covalent interactions could be harnessed in the design of functional materials, such as sensors or catalysts. Additionally, the strain inherent in the cyclopropane ring could be exploited in energy storage systems or stimuli-responsive materials.
In conclusion, 2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine represents a compelling molecule with diverse applications across multiple disciplines. Its unique combination of structural features and reactivity positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to the fields of chemistry and pharmacology.
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